Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate typically involves the bromination of 6-methylbenzo[b]thiophene followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 7-position. The resulting brominated product is then reacted with methanol and a suitable acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone derivative .
Scientific Research Applications
Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds
Mechanism of Action
The mechanism of action of methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Methylbenzo[b]thiophene: Lacks the bromine and ester groups, making it less reactive in certain chemical reactions.
7-Bromo-6-methylbenzo[b]thiophene: Similar structure but without the ester group, affecting its solubility and reactivity.
Methyl 6-methylbenzo[b]thiophene-2-carboxylate: Lacks the bromine atom, which influences its ability to undergo substitution reactions
Uniqueness
Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C11H9BrO2S |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9BrO2S/c1-6-3-4-7-5-8(11(13)14-2)15-10(7)9(6)12/h3-5H,1-2H3 |
InChI Key |
RIQOUQPMUJAEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(S2)C(=O)OC)Br |
Origin of Product |
United States |
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